molecular formula C7H19NO3Si B3051570 N,N-Diethyl-1,1,1-trimethoxysilanamine CAS No. 34690-72-7

N,N-Diethyl-1,1,1-trimethoxysilanamine

Cat. No.: B3051570
CAS No.: 34690-72-7
M. Wt: 193.32 g/mol
InChI Key: FDYPWIDITZJTAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-1,1,1-trimethoxysilanamine is a chemical compound with the molecular formula C7H19NO3Si and a molecular weight of 193.32 g/mol. It is primarily used as a derivatization agent in gas chromatography-mass spectrometry (GC-MS) to increase the volatility of organic compounds without significantly altering their structure.

Preparation Methods

The synthesis of N,N-Diethyl-1,1,1-trimethoxysilanamine typically involves the reaction of diethylamine with trimethoxysilane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve the use of vacuum-jacketed columns and reflux ratios to achieve high purity .

Chemical Reactions Analysis

N,N-Diethyl-1,1,1-trimethoxysilanamine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trimethoxysilyl group is replaced by other nucleophiles.

    Addition Reactions: It can be used in stereospecific addition reactions, particularly in organic synthesis.

    Derivatization Reactions: As a derivatization agent, it reacts with hydroxyl, amine, or carboxylic acid groups to introduce a trimethylsilyl group, enhancing the volatility of the molecules for GC-MS analysis.

Scientific Research Applications

N,N-Diethyl-1,1,1-trimethoxysilanamine has several scientific research applications:

    Chemistry: It is widely used as a derivatization agent in GC-MS to analyze non-volatile organic compounds.

    Biology: It can be used to modify biological molecules, making them more suitable for analytical techniques.

    Medicine: While not used directly in therapeutic applications, it aids in the analysis of pharmaceutical compounds.

    Industry: It is employed in the synthesis of various organosilicon compounds and in the production of specialty chemicals.

Mechanism of Action

The primary mechanism of action of N,N-Diethyl-1,1,1-trimethoxysilanamine involves the introduction of a trimethylsilyl group to target molecules. This modification increases the volatility of the molecules, making them more amenable to analysis by GC-MS. The trimethylsilyl group does not significantly alter the overall structure of the target molecules, allowing for accurate analysis.

Comparison with Similar Compounds

N,N-Diethyl-1,1,1-trimethoxysilanamine can be compared with other similar compounds such as:

    N,N-Diethyl-1,1,1-trimethylsilylamine: This compound also acts as a derivatization agent but has a different silyl group.

    Trimethylsilyldiethylamine: Another similar compound used in organic synthesis and analytical chemistry.

This compound is unique due to its specific application in increasing the volatility of organic compounds for GC-MS analysis without significantly altering their structure.

Properties

IUPAC Name

N-ethyl-N-trimethoxysilylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H19NO3Si/c1-6-8(7-2)12(9-3,10-4)11-5/h6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYPWIDITZJTAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)[Si](OC)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19NO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623976
Record name N,N-Diethyl-1,1,1-trimethoxysilanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34690-72-7
Record name N,N-Diethyl-1,1,1-trimethoxysilanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Diethyl-1,1,1-trimethoxysilanamine
Reactant of Route 2
N,N-Diethyl-1,1,1-trimethoxysilanamine
Reactant of Route 3
N,N-Diethyl-1,1,1-trimethoxysilanamine
Reactant of Route 4
N,N-Diethyl-1,1,1-trimethoxysilanamine
Reactant of Route 5
N,N-Diethyl-1,1,1-trimethoxysilanamine
Reactant of Route 6
N,N-Diethyl-1,1,1-trimethoxysilanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.